N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
CAS No.: 1415793-73-5
Cat. No.: VC3003638
Molecular Formula: C15H22BNO4
Molecular Weight: 291.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415793-73-5 |
---|---|
Molecular Formula | C15H22BNO4 |
Molecular Weight | 291.15 g/mol |
IUPAC Name | N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Standard InChI | InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18) |
Standard InChI Key | BLBOYHAXHPLCAH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC |
Introduction
Structural Characteristics and Identification
Chemical Structure and Properties
N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide consists of several key structural components. The central structure features a phenoxy group with a boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent at the meta position (carbon 3). This phenoxy group is connected via an oxygen atom to an acetamide group where the nitrogen is methylated. The structural arrangement can be visualized as having three major components: the boronic ester moiety, the phenoxy linker, and the N-methylacetamide group.
The compound shares structural similarities with other acetamide derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, such as N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide and N-(pentan-3-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide . The primary difference lies in the N-substitution pattern, with our compound of interest having a methyl group rather than cyclohexyl or pentan-3-yl substituents.
Molecular Identification Data
Based on the structural analysis and comparison with similar compounds, the following molecular identification data can be estimated for N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide:
Parameter | Value |
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Molecular Formula | C15H22BNO4 |
Molecular Weight | Approximately 291.15 g/mol |
Appearance | Likely a white to off-white solid |
Solubility | Likely soluble in organic solvents like dichloromethane, DMSO, and methanol |
LogP | Estimated 1.2-2.0 (lipophilic character) |
The compound's structure includes a boron atom with Lewis acid characteristics due to the boronic ester functionality, which can participate in various chemical reactions, particularly those involving nucleophilic additions and cross-coupling reactions. The presence of the N-methylacetamide group also introduces hydrogen bond accepting capabilities, potentially influencing its interactions with biological targets.
Synthesis and Preparation Methods
Reaction Conditions and Optimization
Based on synthetic procedures for related compounds, the following reaction conditions might be suitable for the preparation of N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide:
Reaction Parameter | Condition |
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Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |
Boron Source | Bis(pinacolato)diboron or bis(neopentylglycolato)diboron |
Base | Potassium acetate |
Solvent | DMSO or 1,4-dioxane |
Temperature | 80-100°C |
Reaction Time | 3-24 hours |
Atmosphere | Inert (nitrogen or argon) |
The synthetic procedure reported for N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide achieved a yield of approximately 95% under optimized conditions, suggesting that similar yields might be achievable for our compound of interest with proper optimization . The purification would likely involve column chromatography using a suitable eluent system such as petroleum ether/ethyl acetate mixtures.
Chemical Reactivity
Boron-Mediated Reactions
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group is a key functional element that dictates much of the compound's chemical reactivity. This functionality is widely utilized in organic synthesis, particularly in carbon-carbon bond forming reactions.
The most significant reaction type would be the Suzuki-Miyaura cross-coupling reaction, where the boronic ester can react with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This reactivity profile makes N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide potentially valuable as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Other important reactions include:
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Oxidation to the corresponding phenol
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Chan-Lam coupling with amines or alcohols
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Hayashi-Miyaura asymmetric addition to enones
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Petasis reaction with amines and aldehydes
Functional Group Transformations
The N-methylacetamide portion of the molecule also presents opportunities for chemical transformations. Potential reactions involving this group include:
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Hydrolysis to the corresponding amine
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Reduction to form N-methylaminoethanol derivatives
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Transamidation reactions with primary or secondary amines
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N-alkylation under suitable conditions
These transformations could allow for further diversification of the compound structure while maintaining the boronic ester functionality for subsequent reactions. The phenoxy linker could potentially undergo ether cleavage under strong acidic or basic conditions, though this would likely require harsh conditions given the stability of aryl ethers.
Applications and Biological Activity
Structure-Activity Relationships
A comparison of N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide with structurally similar compounds allows for the following structure-activity relationship predictions:
Structural Feature | Potential Impact on Activity |
---|---|
N-Methyl Substitution | Smaller size compared to cyclohexyl or pentan-3-yl groups; potentially improved blood-brain barrier penetration; reduced hydrogen bond donor capacity |
Meta-Boronic Ester | Electronic effects on the aromatic ring; potential interaction with target binding sites; useful handle for derivatization |
Phenoxy Linker | Provides conformational flexibility; modulates lipophilicity; affects distribution coefficient |
Acetamide Group | Hydrogen bond acceptor; potential for target protein interactions; contributes to metabolic stability |
Compounds with similar structural features have demonstrated applications in various therapeutic areas, including neurology, oncology, and infectious diseases, suggesting that N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide might warrant investigation in these areas as well.
Physical and Analytical Properties
Spectroscopic Characterization
The spectroscopic profile of N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide would include distinctive features that could aid in its identification and purity assessment. Predicted spectroscopic data includes:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for:
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N-methyl protons (singlet, approximately δ 2.8-3.0 ppm)
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Methylene protons adjacent to the amide (singlet, approximately δ 4.4-4.6 ppm)
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Aromatic protons (complex pattern, approximately δ 7.0-7.8 ppm)
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Methyl groups of the pinacol moiety (singlet, approximately δ 1.2-1.4 ppm)
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¹³C NMR would display signals for:
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Carbonyl carbon (approximately δ 170 ppm)
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Aromatic carbons (range δ 115-160 ppm)
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Quaternary carbons of the pinacol group (approximately δ 83-85 ppm)
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Methyl carbons of the pinacol group (approximately δ 24-26 ppm)
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N-methyl carbon (approximately δ 26-30 ppm)
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¹¹B NMR would show a characteristic broad signal around δ 30 ppm, typical for boronic acid pinacol esters.
Mass Spectrometry:
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The expected molecular ion [M+H]⁺ would appear at approximately m/z 292
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Fragmentation patterns might include loss of the pinacol group and cleavage of the phenoxy-acetamide bond
Storage Parameter | Recommendation |
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Temperature | Store at 2-8°C, protected from light |
Atmosphere | Preferably under inert gas (nitrogen or argon) |
Moisture Sensitivity | Moderate - protect from excessive humidity |
Light Sensitivity | Moderate - store in amber containers |
Shelf Life | Approximately 1-2 years under proper storage conditions |
The primary degradation pathway would likely involve hydrolysis of the boronic ester to the corresponding boronic acid, particularly under acidic or basic conditions and in the presence of water. Additional potential degradation routes include oxidation of the boronic ester to the corresponding phenol and potential hydrolysis of the amide bond under harsh conditions.
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